FR-190809

Übersicht

Beschreibung

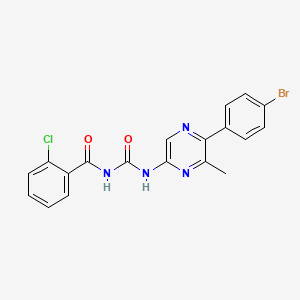

FR 190809 ist ein potenter, nicht-adrenentoxischer, oral wirksamer Acyl-CoA:Cholesterin O-Acyltransferase (ACAT)-Inhibitor. Er wurde vor allem für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Lipoproteinstörungen wie Atherosklerose und Hypercholesterinämie entwickelt .

Herstellungsmethoden

Die Synthese von FR 190809 beinhaltet die Herstellung einer Reihe von N-Alkyl-N-[(Fluorphenoxy)benzyl]-N’-Arylharnstoffen. Der Syntheseweg umfasst die Modifikation des Alkylsubstituenten am N’-Aryl-Molekülteil und am Harnstoff-Stickstoff. Diese Modifikation beeinflusst die Wirksamkeit der Verbindung bei der Hemmung der intestinalen Acyl-CoA:Cholesterin O-Acyltransferase und der Anhäufung von Cholesterylestern in Makrophagen signifikant . Die industriellen Produktionsmethoden für FR 190809 sind nicht umfassend dokumentiert, es ist jedoch bekannt, dass die Verbindung als festes Pulver mit einer Reinheit von über 98 % synthetisiert wird.

Vorbereitungsmethoden

The synthesis of FR 190809 involves the preparation of a series of N-alkyl-N-[(fluorophenoxy)benzyl]-N’-arylureas. The synthetic route includes the modification of the alkyl substituent on the N’-aryl moiety and on the urea nitrogen. This modification significantly influences the efficacy of the compound in inhibiting intestinal acyl-CoA:cholesterol O-acyltransferase and the accumulation of cholesteryl esters in macrophages . The industrial production methods for FR 190809 are not extensively documented, but it is known that the compound is synthesized as a solid powder with a purity greater than 98%.

Analyse Chemischer Reaktionen

FR 190809 unterliegt hauptsächlich Hemmungsreaktionen, da es als ACAT-Inhibitor wirkt. Die Verbindung hemmt die Schaumzellbildung mit einem IC50 von 215 nM . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Formen der Acyl-CoA:Cholesterin O-Acyltransferase, die die Anhäufung von Cholesterylestern in Makrophagen verhindern .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Referenzverbindung in der Untersuchung von ACAT-Inhibitoren verwendet.

Biologie: Die Verbindung wird verwendet, um die Hemmung der Schaumzellbildung und die Verhinderung der Anhäufung von Cholesterylestern in Makrophagen zu untersuchen.

Medizin: FR 190809 wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Atherosklerose und Hypercholesterinämie erforscht

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente zur Behandlung von Lipoproteinstörungen eingesetzt.

Wirkmechanismus

FR 190809 entfaltet seine Wirkung durch die Hemmung des Enzyms Acyl-CoA:Cholesterin O-Acyltransferase (ACAT). Diese Hemmung verhindert die Veresterung von Cholesterin und reduziert so die Anhäufung von Cholesterylestern in Makrophagen. Die molekularen Ziele von FR 190809 sind die ACAT-Enzyme, und die beteiligten Wege umfassen die Hemmung der Cholesterinveresterung und die Verhinderung der Schaumzellbildung .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a reference compound in the study of ACAT inhibitors.

Biology: The compound is used to study the inhibition of foam cell formation and the prevention of cholesteryl ester accumulation in macrophages.

Medicine: FR 190809 is being researched for its potential therapeutic applications in treating atherosclerosis and hypercholesterolemia

Industry: The compound is used in the development of new drugs targeting lipoprotein disorders.

Wirkmechanismus

FR 190809 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol O-acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, thereby reducing the accumulation of cholesteryl esters in macrophages. The molecular targets of FR 190809 are the ACAT enzymes, and the pathways involved include the inhibition of cholesterol esterification and the prevention of foam cell formation .

Vergleich Mit ähnlichen Verbindungen

FR 190809 ist einzigartig in seinen nicht-adrenentoxischen und oral wirksamen Eigenschaften. Zu ähnlichen Verbindungen gehören FR 186485 und FR 195249, die ebenfalls ACAT-Inhibitoren sind. FR 190809 zeichnet sich durch seine potente Hemmung der Schaumzellbildung und seine Wirksamkeit bei der Verhinderung der Anhäufung von Cholesterylestern ohne Nebenwirkung auf die Nebenniere aus .

Eigenschaften

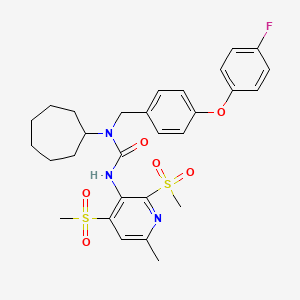

IUPAC Name |

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRBZRWETFGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215589-63-2 | |

| Record name | FR-190809 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-190809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

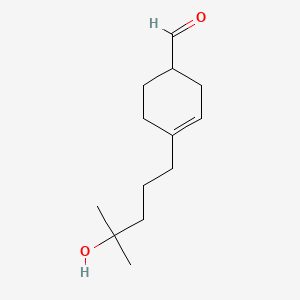

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

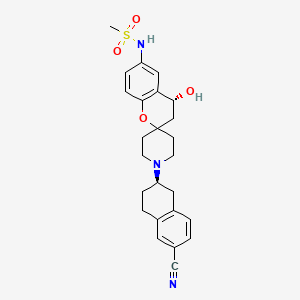

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)

![5-Methyl-2-[(2-oxopropyl)sulfanyl][1,3]thiazolo[2,3-b][1,3,4]thiadiazol-4-ium perchlorate](/img/structure/B1673945.png)

![1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673947.png)